molecular formula C17H18N2O4 B2899417 1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 320419-87-2

1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2899417
M. Wt: 314.341
InChI Key: YWQWFGHFXIUNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (ADPMPC) is an organic compound of the pyridinecarboxamide family, and has recently been studied for its potential medical applications. ADPMPC has been found to have a variety of biochemical and physiological effects, and has been used in a variety of scientific research applications. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide' involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate to form 2,5-dimethoxyphenylhydrazine. The final step involves the reaction of 2,5-dimethoxyphenylhydrazine with allyl isocyanate to form the target compound.

Starting Materials
2,5-dimethoxybenzaldehyde, ethyl acetoacetate, hydrazine hydrate, allyl isocyanate

Reaction
Step 1: Reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 2,5-dimethoxyphenyl-3-oxobutanoate., Step 2: Reaction of 2,5-dimethoxyphenyl-3-oxobutanoate with hydrazine hydrate to form 2,5-dimethoxyphenylhydrazine., Step 3: Reaction of 2,5-dimethoxyphenylhydrazine with allyl isocyanate in the presence of a base to form the target compound, 1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide.

Scientific Research Applications

1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been used in a variety of scientific research applications, such as in the study of the effects of drugs on the central nervous system. It has also been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the effects of drugs on the immune system. Additionally, 1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been used in the study of the effects of drugs on the endocrine system.

Mechanism Of Action

1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide acts as an agonist of the nicotinic acetylcholine receptor, which is a type of ligand-gated ion channel found in the central and peripheral nervous systems. It binds to the receptor and activates it, resulting in the release of neurotransmitters such as acetylcholine, which then bind to the postsynaptic receptors and cause a variety of physiological effects.

Biochemical And Physiological Effects

1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of acetylcholine, which is a neurotransmitter involved in learning and memory. Additionally, 1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been found to have a modulatory effect on the release of dopamine, which is a neurotransmitter involved in reward and pleasure. It has also been found to have a modulatory effect on the release of serotonin, which is a neurotransmitter involved in mood and emotion.

Advantages And Limitations For Lab Experiments

1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on the release of neurotransmitters can be easily measured. Additionally, 1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is relatively stable and can be stored for long periods of time without degradation. However, 1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has some limitations for lab experiments. It is not water soluble, which can make it difficult to use in certain experiments. Additionally, the effects of 1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide on the release of neurotransmitters can vary depending on the concentration of the compound used.

Future Directions

There are several potential future directions for the use of 1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in scientific research. For example, it could be used to study the effects of drugs on the gastrointestinal system, or to study the effects of drugs on the reproductive system. Additionally, 1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide could be used to study the effects of drugs on the metabolic system, or to study the effects of drugs on the immune system. Furthermore, 1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide could be used to develop new drugs for the treatment of various medical conditions, or to study the effects of drugs on the development of various diseases.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-4-9-19-10-5-6-13(17(19)21)16(20)18-14-11-12(22-2)7-8-15(14)23-3/h4-8,10-11H,1,9H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQWFGHFXIUNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

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